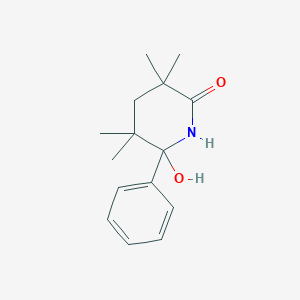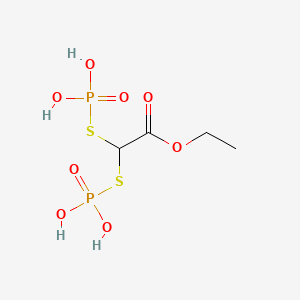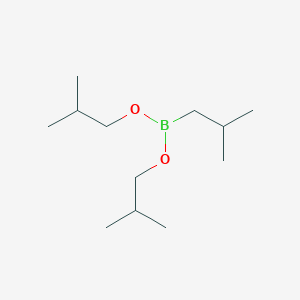![molecular formula C15H35GeNO2Si B14346227 N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide CAS No. 90313-62-5](/img/structure/B14346227.png)
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide: is a unique organogermanium compound that features both germanium and silicon atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide typically involves the following steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of butanoic acid with dimethylamine under dehydrating conditions.
Introduction of the Triethylgermyl Group: The triethylgermyl group is introduced via a Grignard reaction, where triethylgermanium chloride reacts with the butanamide backbone in the presence of magnesium and anhydrous ether.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the hydroxyl group using trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the germanium and silicon centers.
Reduction: Reduction reactions can target the carbonyl group within the butanamide backbone.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified germanium or silicon centers.
Reduction: Reduced forms of the butanamide backbone.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organogermanium and organosilicon compounds.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology.
Industrial Catalysis: The compound’s unique structure may offer catalytic properties useful in various industrial processes.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The germanium and silicon centers can participate in coordination chemistry, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-(triethylgermyl)butanamide: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
N,N-Dimethyl-3-[(trimethylsilyl)oxy]butanamide:
Uniqueness
N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90313-62-5 |
|---|---|
Molekularformel |
C15H35GeNO2Si |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
N,N-dimethyl-3-triethylgermyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C15H35GeNO2Si/c1-10-16(11-2,12-3)15(4,19-20(7,8)9)13-14(18)17(5)6/h10-13H2,1-9H3 |
InChI-Schlüssel |
UPSSKFUGIHZUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
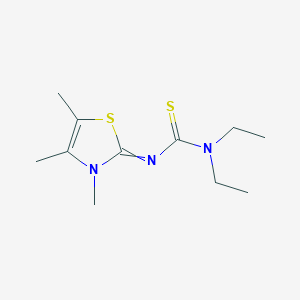
![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
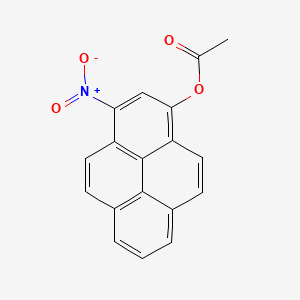
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
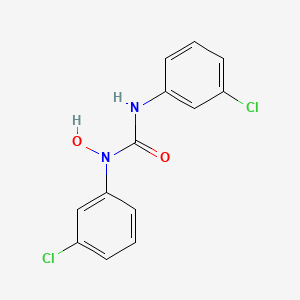
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
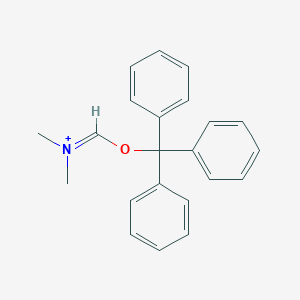

![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
